molecular formula C22H22N2O2 B5804775 (1Z)-2-(naphthalen-1-yl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide

(1Z)-2-(naphthalen-1-yl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide

Cat. No.: B5804775
M. Wt: 346.4 g/mol
InChI Key: AKFJWTLOWUWHFC-UHFFFAOYSA-N
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Description

(1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a phenylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide typically involves multiple steps, starting with the preparation of the naphthalene and phenylbutanoyl precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration (1Z) is achieved. Common reagents used in the synthesis include naphthalene, phenylbutanoic acid, and ethanimidamide, among others.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalen-1-yl ethanimidamide derivatives.

Scientific Research Applications

(1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-2-(naphthalen-1-yl)-N’-[(2-phenylbutanoyl)oxy]ethanimidamide is unique due to its specific structural configuration and the presence of both naphthalene and phenylbutanoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-19(16-9-4-3-5-10-16)22(25)26-24-21(23)15-18-13-8-12-17-11-6-7-14-20(17)18/h3-14,19H,2,15H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJWTLOWUWHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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